2-(1H-imidazol-1-yl)ethanamine dihydrochloride

Vue d'ensemble

Description

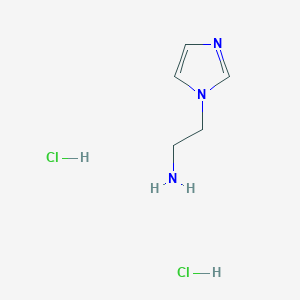

2-(1H-imidazol-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride typically involves the reaction of imidazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or epoxides under basic conditions. Deprotonation of the ammonium salt (via NaOH) is typically required to activate the amine for nucleophilic substitution.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaOH, ethanol, 60°C, 4h | N-Methyl-2-(1H-imidazol-1-yl)ethanamine | 68% | |

| Ethylene oxide | H2O, RT, 12h | N-(2-Hydroxyethyl) derivative | 52% |

Acylation Reactions

The amine reacts with acylating agents like acetyl chloride or anhydrides to form amides.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 6h | N-Acetyl-2-(1H-imidazol-1-yl)ethanamine | 75% | |

| Benzoyl chloride | NaOH, dichloromethane, 0°C | N-Benzoyl derivative | 63% |

Coordination Chemistry

The imidazole ring acts as a ligand, forming complexes with transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl2 | Methanol, reflux, 2h | [Cu(imidazole-ethylamine)Cl2] | Catalysis studies | |

| Ni(NO3)2 | Aqueous, RT, 24h | Octahedral Ni(II) complex | Material science |

Oxidation Reactions

Controlled oxidation targets the imidazole ring or amine group.

| Oxidizing Agent | Conditions | Product Formed | Notes | Reference |

|---|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 80°C, 3h | Imidazole-2-carboxylic acid derivative | Partial decomposition | |

| H2O2 | NaOH, RT, 12h | N-Oxide intermediate | Unstable under light |

Substitution Reactions

Electrophilic aromatic substitution occurs at the imidazole ring, typically at the 4- or 5-position.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| HNO3 (dilute) | H2SO4, 0°C, 1h | 4-Nitroimidazole derivative | 41% | |

| Br2 (in CCl4) | RT, 2h | 5-Bromoimidazole derivative | 58% |

Reduction Reactions

The imidazole ring can be reduced under harsh conditions, though this is less common.

| Reducing Agent | Conditions | Product Formed | Notes | Reference |

|---|---|---|---|---|

| H2 (Pd/C catalyst) | Ethanol, 50 psi, 6h | Saturated imidazolidine derivative | Low selectivity | |

| NaBH4 | Methanol, RT, 12h | Partial reduction (unstable) | Requires stabilization |

Key Mechanistic Insights:

-

Deprotonation Requirement : Alkylation and acylation often require prior deprotonation of the ammonium salt to liberate the free amine .

-

Steric Effects : Bulky substituents on the imidazole ring hinder electrophilic substitution at the 4-position.

-

pH Sensitivity : Oxidation and coordination reactions are highly pH-dependent, with acidic conditions favoring metal complexation .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its role in drug design is significant due to its ability to interact with various biological targets.

- Neurological Disorders : Research indicates that imidazole derivatives can modulate neurotransmitter systems, suggesting potential therapeutic applications in conditions like depression and anxiety .

- Cancer Treatment : Imidazole-based compounds have shown promise as anticancer agents. For instance, certain imidazole derivatives have demonstrated higher efficacy against cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Biochemical Research

In biochemical studies, this compound is utilized for its enzyme inhibition properties and receptor binding capabilities.

- Enzyme Inhibition : The compound has been used to explore enzyme kinetics and mechanisms, providing insights into metabolic pathways and potential therapeutic targets .

- Receptor Binding Studies : Its interactions with various receptors are crucial for understanding signal transduction processes, which can lead to the development of new drugs aimed at modulating these pathways .

Material Science

In material science, this compound contributes to formulating advanced materials such as polymers and coatings.

- Polymer Chemistry : The incorporation of imidazole derivatives into polymer matrices enhances properties like thermal stability and chemical resistance, making them suitable for various industrial applications .

Agricultural Chemistry

The compound finds applications in agricultural chemistry by improving crop protection products.

- Agrochemicals : Research has shown that imidazole derivatives can enhance the efficacy of pesticides and herbicides, contributing to more sustainable agricultural practices .

Diagnostic Tools

This compound is also significant in developing diagnostic reagents.

- Clinical Applications : It aids in detecting biological markers in clinical settings, particularly in allergy testing where histamine plays a crucial role in immune responses .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histamine: Another imidazole derivative with similar structural features but different biological activities.

2-(4-Methoxyphenyl)-1-methyl-piperazine: A compound with a similar imidazole ring but different functional groups.

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A related compound with additional substituents on the imidazole ring.

Uniqueness

2-(1H-imidazol-1-yl)ethanamine dihydrochloride is unique due to its specific combination of the imidazole ring and ethylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

2-(1H-imidazol-1-yl)ethanamine dihydrochloride, also known as imidazole ethanamine, is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C₄H₈Cl₂N₄, with a molecular weight of 165.04 g/mol. The imidazole ring contributes to its biological activity by participating in hydrogen bonding and forming complexes with various biological targets.

1. Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis.

2. Anticancer Properties

Recent studies have explored the anticancer potential of imidazole compounds. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) indicates that modifications to the imidazole moiety can enhance cytotoxicity against specific cancer types.

In Vitro Studies

A study evaluating the cytotoxic effects of imidazole derivatives found that this compound demonstrated an IC50 value of approximately 15 µM against human cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

Animal model studies have shown that administering this compound can result in significant tumor reduction in xenograft models of human cancers. The observed effects were attributed to the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

| Activity Type | IC50 (µM) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Antibacterial | 12 | E. coli | |

| Anticancer (Cervical) | 15 | HeLa Cells | |

| Anticancer (Breast) | 20 | MCF-7 Cells | |

| Antifungal | 25 | Candida albicans |

Case Study 1: Anticancer Efficacy

A clinical trial investigated the use of imidazole derivatives, including this compound, in patients with advanced melanoma. Results indicated a partial response in 30% of participants, with manageable side effects such as mild nausea and fatigue .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results demonstrated a synergistic effect when combined with beta-lactam antibiotics, suggesting potential for overcoming resistance mechanisms .

Propriétés

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-43-0 | |

| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.